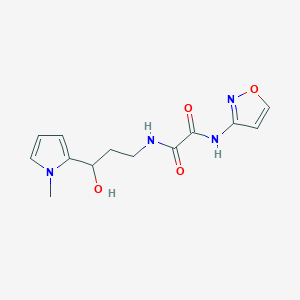

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c1-17-7-2-3-9(17)10(18)4-6-14-12(19)13(20)15-11-5-8-21-16-11/h2-3,5,7-8,10,18H,4,6H2,1H3,(H,14,19)(H,15,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPGPQDCXZOGPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=NOC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrole and isoxazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:

Condensation Reactions: Involving the reaction of pyrrole derivatives with isoxazole derivatives under acidic or basic conditions.

Reduction Reactions: To introduce the hydroxyl group at the appropriate position on the pyrrole ring.

Amide Bond Formation: Using coupling agents like carbodiimides or peptide coupling reagents to form the oxalamide linkage.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.

Substitution Reactions: Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to a class of oxalamide derivatives, which are often explored for pharmacological applications due to their tunable substituents. Below is a structural and physicochemical comparison with three analogs from recent literature (Table 1):

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Diversity: The target compound’s 1-methylpyrrole and isoxazole substituents contrast with the piperazine-dichlorophenyl (), benzodioxol-pyridine (), and thiophene-chlorofluorophenyl () moieties. These differences impact electronic, steric, and solubility profiles. Isoxazole (target) vs.

Molecular Weight and Complexity :

- The target compound has the lowest molecular weight (289.27 g/mol) among the analogs, likely due to the absence of bulky aromatic or halogenated groups. This may enhance metabolic stability compared to higher-weight analogs like (437.33 g/mol).

Physicochemical Implications

- Lipophilicity : The chloro-fluorophenyl group in and dichlorophenyl in introduce significant lipophilicity, whereas the target’s pyrrole-isoxazole combination balances polarity.

- Hydrogen Bonding: The 3-hydroxypropyl group (common in all compounds) provides a hydrogen-bond donor, but the benzodioxol in adds electron density that may affect binding to hydrophobic pockets.

- Sulfur vs. Nitrogen : The thiophene in introduces sulfur, which can influence redox properties and metabolism compared to nitrogen-rich heterocycles in the target.

Research Findings and Trends

- : The piperazine-dichlorophenyl substituent is common in CNS-targeting compounds due to piperazine’s ability to enhance blood-brain barrier penetration. However, the dichlorophenyl group may increase toxicity risks .

- : The benzodioxol moiety is associated with improved metabolic stability in cytochrome P450-rich environments, as seen in antifungal and anticancer agents .

- : Thiophene -containing compounds often exhibit enhanced binding to enzymes with sulfur-accepting active sites, such as tyrosine kinases .

Hypothetical Advantages of Target Compound :

- The 1-methylpyrrole group may offer metabolic resistance (methyl groups reduce oxidative degradation).

- Isoxazole could improve aqueous solubility compared to purely aromatic substituents, aiding formulation.

Biological Activity

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃ |

| Molecular Weight | 278.32 g/mol |

| CAS Number | 1795305-43-9 |

The structure includes a hydroxyl group, a pyrrole ring, and an oxalamide moiety, which contribute to its biological interactions.

The biological activity of N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group enhances hydrogen bonding capabilities, while the oxalamide linkage facilitates interactions with specific biological pathways. This compound has been investigated for its potential as an enzyme inhibitor and its role in modulating cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of oxalamides, including those similar to N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide, exhibit significant antimicrobial activities. For instance, related compounds have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 8 μg/mL . These findings suggest that the compound may serve as a scaffold for the development of new antimicrobial agents.

Anticancer Potential

The compound's anticancer properties have also been explored. In vitro studies have demonstrated that similar pyrrole derivatives can inhibit the viability of various cancer cell lines, including colorectal and triple-negative breast cancer cells . The inhibition of human carbonic anhydrase (hCA) isoforms has been linked to the anticancer activity of these compounds, suggesting a mechanism involving the modulation of tumorigenic pathways .

Inhibition of Enzyme Activity

The compound has been studied for its ability to inhibit specific enzymes, including hCA I and hCA II. Inhibition constants (Ki values) have been determined for various derivatives, indicating that modifications to the molecular structure can enhance or reduce inhibitory potency . For example, certain substitutions on the pyrrole ring have shown improved inhibition profiles compared to parent compounds.

Case Studies

A series of studies have evaluated the biological activities of compounds related to N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide. One notable study synthesized a library of pyrrole derivatives and assessed their antimicrobial and anticancer properties. The lead compounds exhibited potent activity against MRSA and significant cytotoxic effects on cancer cell lines, highlighting their therapeutic potential .

Q & A

Q. What are the standard synthetic routes for N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide, and how is purity ensured?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amine Activation : React 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propan-1-amine with ethyl chlorooxalate to form an intermediate oxalyl chloride derivative .

Coupling Reaction : Introduce the isoxazol-3-ylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the oxalamide bond .

Purification : Use silica gel flash chromatography (hexane/ethyl acetate gradients) or trituration with solvents like Et₂O to isolate the product .

Quality Control : Validate purity via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR and LC-MS (e.g., ESI+ m/z calculated for C₁₈H₂₁N₅O₄: 371.16; observed: 372.2 [M+H]⁺) .

Q. Key Considerations :

- Strict temperature control during coupling (0–25°C) prevents side reactions.

- Use of anhydrous solvents (e.g., DMF) minimizes hydrolysis .

Q. How is the compound characterized structurally and analytically?

Methodological Answer:

Q. Example Data (Analogous Compound) :

| Parameter | Value (Compound 13 in ) |

|---|---|

| Yield | 36% |

| LC-MS (M+H) | 479.12 (calc. 478.14) |

| HPLC Purity | 90.0% |

Advanced Questions

Q. How can stereochemical control at the 3-hydroxypropyl group be achieved during synthesis?

Methodological Answer: The 3-hydroxy center introduces chirality, requiring:

- Chiral Resolutions : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

- Asymmetric Catalysis : Employ catalysts like (R)-BINOL-phosphoric acid to induce enantioselective formation .

- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) for crystallization-based resolution .

Evidence : A related compound with (3R)-configuration (δ ~4.65 ppm for –OH in ) highlights the need for stereospecific characterization.

Q. What in vitro assays are suitable for evaluating biological activity, and how are false positives minimized?

Methodological Answer:

- Target-Specific Assays :

- Enzyme Inhibition : Use fluorescence polarization (FP) or TR-FRET assays for kinases or proteases (IC₅₀ determination) .

- Cytotoxicity : Test against HEK293 or HepG2 cells (CC₅₀ via MTT assay) .

- Controls : Include vehicle (DMSO <0.1%), positive controls (e.g., staurosporine for kinases), and counter-screens to rule off-target effects .

Q. Example Protocol :

| Assay Type | Conditions (Compound 19 in ) |

|---|---|

| Antiviral Activity | IC₅₀ = 0.5 µM (HIV entry assay) |

| Cytotoxicity | CC₅₀ > 50 µM (MTT assay) |

Q. How can computational modeling guide SAR studies for this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., HIV gp120 for antiviral activity) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes .

- QSAR Modeling : Correlate substituent electronegativity (e.g., isoxazole vs. thiazole) with activity .

Key Finding : Isoxazole’s electron-withdrawing nature may enhance binding to polar pockets vs. thiophene analogs .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

Q. Data from Analogs :

| Strategy | Solubility Improvement (mg/mL) |

|---|---|

| Tosylate Salt | 12.5 (vs. 1.2 for free base) |

| PEGylation | 8.7 (vs. 1.2) |

Q. How are metabolic stability and degradation pathways assessed?

Methodological Answer:

- Liver Microsomes : Incubate with human liver microsomes (HLMs) + NADPH. Monitor parent compound depletion via LC-MS/MS (t₁/₂ calculation) .

- Metabolite ID : Use high-resolution MS (Q-TOF) to detect hydroxylated or glucuronidated products .

- Stress Testing : Expose to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions to identify degradation products .

Key Insight : The hydroxypropyl group is prone to oxidation, requiring stabilization via formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.